1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene
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Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy and ethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-ethoxybenzene: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-methoxy-4-ethoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to different electronic properties.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-ethoxybenzene: Has a trifluoromethoxy group, which can significantly alter its chemical behavior compared to the difluoromethoxy analog.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrF2O2 |
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Molecular Weight |
309.15 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-6-5-9(4-3-7-13)8-11(10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
BFTLFOWIYRQTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCBr)OC(F)F |
Origin of Product |
United States |
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